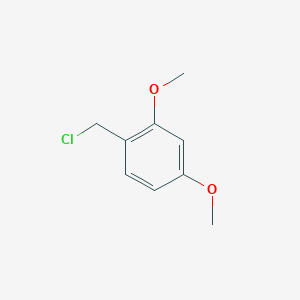
1-(Chloromethyl)-2,4-dimethoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(Chloromethyl)-2,4-dimethoxybenzene” likely belongs to the class of organic compounds known as chloromethyl compounds . These compounds contain a methyl group attached to a chlorine atom .
Molecular Structure Analysis
The molecular structure of “1-(Chloromethyl)-2,4-dimethoxybenzene” would likely consist of a benzene ring with a chloromethyl group (-CH2Cl) and two methoxy groups (-OCH3) attached . The exact structure would depend on the positions of these groups on the benzene ring .Chemical Reactions Analysis
Ethers, which include methoxy groups, are known to undergo a variety of reactions . These can include cleavage of the C-O bond by strong acids . The chloromethyl group may also participate in various reactions, such as substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(Chloromethyl)-2,4-dimethoxybenzene” would depend on its exact structure . Factors such as polarity, solubility, and reactivity would be influenced by the presence and position of the chloromethyl and methoxy groups .Safety And Hazards
Propriétés
Numéro CAS |
55791-52-1 |
|---|---|
Nom du produit |
1-(Chloromethyl)-2,4-dimethoxybenzene |
Formule moléculaire |
C9H11ClO2 |
Poids moléculaire |
186.63 g/mol |
Nom IUPAC |
1-(chloromethyl)-2,4-dimethoxybenzene |
InChI |
InChI=1S/C9H11ClO2/c1-11-8-4-3-7(6-10)9(5-8)12-2/h3-5H,6H2,1-2H3 |
Clé InChI |
BQBRGOQCWAXXLR-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)CCl)OC |
SMILES canonique |
COC1=CC(=C(C=C1)CCl)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

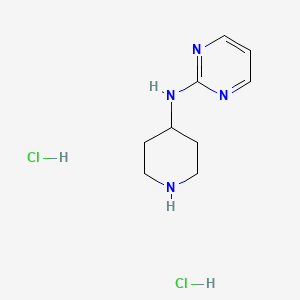
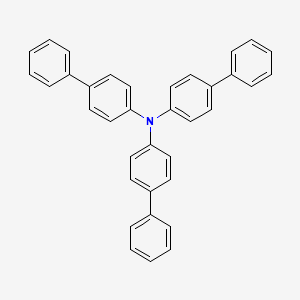
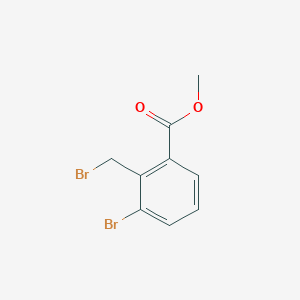
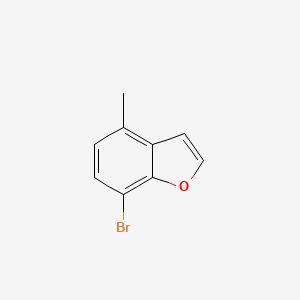
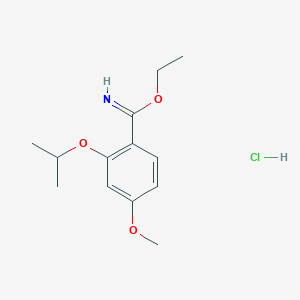
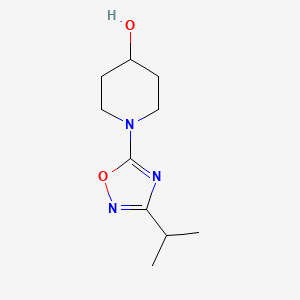
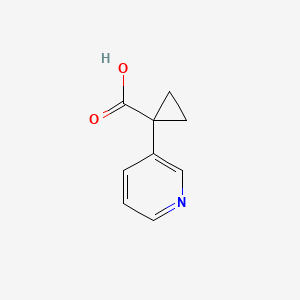
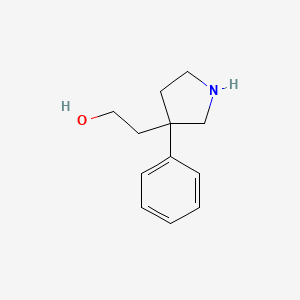
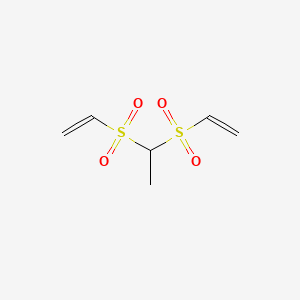
![[4-[(4-Methyl-1,4-diazepan-1-yl)methyl]phenyl]methanamine](/img/structure/B1591811.png)
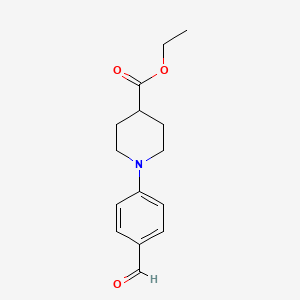
![Methyl amino[4-(trifluoromethyl)phenyl]acetate hydrochloride](/img/structure/B1591814.png)
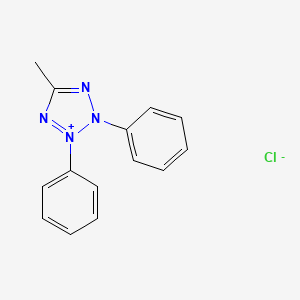
![6-Methyloctahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B1591816.png)